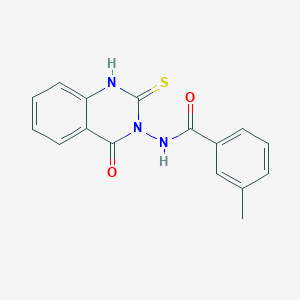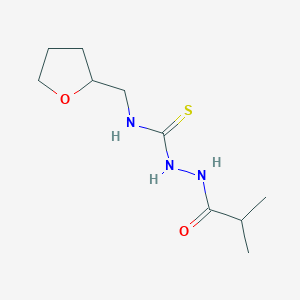![molecular formula C22H25N3OS2 B4628197 4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4628197.png)
4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Übersicht
Beschreibung
1,2,4-Triazole derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities and applications in pharmaceuticals. The synthesis and investigation of new triazole compounds, including those with methoxybenzyl substituents, have been explored to discover novel therapeutic agents and to understand their chemical and physical properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides under alkaline conditions or via the reaction of hydrazides with isothiocyanates to form the corresponding triazole-thiol compounds. These methods provide a versatile approach to synthesizing a wide range of triazole derivatives by varying the substituents on the triazole ring, enabling the exploration of their chemical and biological properties (Bekircan et al., 2008); (Hovsepyan et al., 2014).
Molecular Structure Analysis
Advanced computational methods, including Density Functional Theory (DFT) calculations, are utilized to predict and analyze the molecular structure, electronic properties, and potential energy surfaces of triazole derivatives. These studies provide insights into the molecular geometry, electronic distribution, and reactive sites of the compounds, essential for understanding their reactivity and interactions with biological targets (Medetalibeyoğlu et al., 2018).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including S-alkylation, aminomethylation, and reactions with electrophiles, to introduce different substituents on the triazole ring. These reactions are crucial for modifying the chemical properties of the compounds and enhancing their biological activity. The introduction of methoxybenzyl and other alkyl or aryl groups through these reactions has been explored to develop new compounds with potential pharmacological applications (Bekircan et al., 2015).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity Evaluation The synthesis and evaluation of anticancer activity of novel derivatives, including structures similar to the query compound, have been a subject of interest in scientific research. For example, studies have shown that eugenol derivatives, which share some structural similarities with the specified compound, exhibit significant cytotoxicity against breast cancer cells, underscoring their potential as anticancer leads (Alam, 2022). This research highlights the interest in molecules with complex structures, including triazoles, for their potential in treating various cancers.
Angiotensin II Antagonism The exploration of 1,2,4-triazoles in the development of angiotensin II (AII) antagonists represents another significant application. Research dating back to 1993 illustrates the synthesis and evaluation of triazoles as potent AII antagonists, demonstrating their potential in treating hypertension and related cardiovascular conditions (Ashton et al., 1993). This underscores the versatility of triazoles in pharmaceutical development, particularly in cardiovascular therapy.
Molecular Interactions and Structural Analysis Further research into the structural and molecular interactions of triazole derivatives has been conducted. For instance, the synthesis, characterization, and analysis of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives reveal insights into the nucleophilic/electrophilic nature of these compounds and their potential for various interactions (Ahmed et al., 2020). Such studies are fundamental for understanding the chemical behavior and potential applications of triazole derivatives in material science and pharmaceuticals.
Antimicrobial Activities The antimicrobial properties of 1,2,4-triazole derivatives have also been extensively studied. Novel compounds synthesized from reactions involving triazole show promising antimicrobial activities against a range of microorganisms, indicating their potential use in developing new antibacterial and antifungal agents (Bektaş et al., 2010). This area of research is crucial for addressing the ongoing challenge of antibiotic resistance.
Enzyme Inhibition for Therapeutic Applications Investigations into the enzyme inhibition properties of triazole derivatives for therapeutic applications have uncovered promising results. For example, studies on the synthesis of novel heterocyclic compounds derived from triazoles and their lipase and α-glucosidase inhibition demonstrate potential benefits in treating diseases related to enzyme dysfunction (Bekircan et al., 2015). These findings contribute to the broader search for new treatments for diabetes and obesity.
Eigenschaften
IUPAC Name |
3-[(3-methoxyphenyl)methylsulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS2/c1-4-10-25-21(19-14-27-20-11-15(2)8-9-18(19)20)23-24-22(25)28-13-16-6-5-7-17(12-16)26-3/h4-7,12,14-15H,1,8-11,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOWOBWFBHQHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C3=NN=C(N3CC=C)SCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methoxybenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4628120.png)
![N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B4628127.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)
![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)

![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)
![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)


![3,3'-thiobis[N-(3-methoxyphenyl)propanamide]](/img/structure/B4628194.png)

